molecular formula C20H21N3O2 B12475047 4-tert-butyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

4-tert-butyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B12475047
M. Wt: 335.4 g/mol
InChI Key: XZKZDHCYYQWPJY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves the condensation of 4-tert-butylbenzaldehyde with 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzaldehyde: A precursor in the synthesis of the target compound.

    Pyrido[1,2-a]pyrimidine derivatives: A class of compounds with similar core structures and diverse biological activities.

Uniqueness

4-tert-butyl-N-{9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a pyrido[1,2-a]pyrimidine core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-tert-butyl-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C20H21N3O2/c1-13-6-5-11-23-17(13)21-12-16(19(23)25)22-18(24)14-7-9-15(10-8-14)20(2,3)4/h5-12H,1-4H3,(H,22,24)

InChI Key

XZKZDHCYYQWPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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